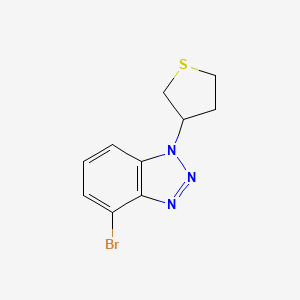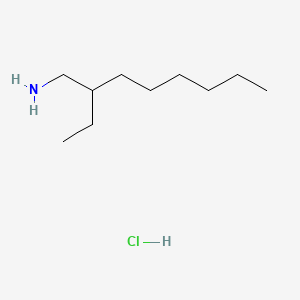
(3S)-3-hydroxy-4,4-dimethylpentanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-hydroxy-4,4-dimethylpentanoic acid is an organic compound that belongs to the class of hydroxy acids It is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of a pentanoic acid chain, with two methyl groups attached to the fourth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-hydroxy-4,4-dimethylpentanoic acid can be achieved through several methods. One common approach involves the use of aldol condensation followed by reduction. For instance, the reaction between acetone and ethyl acetoacetate in the presence of a base can yield the desired product after subsequent reduction and hydrolysis steps.
Industrial Production Methods
In industrial settings, the production of (3S)-3-hydroxy-4,4-dimethylpentanoic acid may involve more scalable processes such as catalytic hydrogenation of suitable precursors or biocatalytic methods using engineered enzymes. These methods are optimized for higher yields and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-hydroxy-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-oxo-4,4-dimethylpentanoic acid.
Reduction: Formation of 3-hydroxy-4,4-dimethylpentanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
(3S)-3-hydroxy-4,4-dimethylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3S)-3-hydroxy-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for enzymes involved in metabolic processes, leading to the formation of bioactive metabolites. The hydroxyl and carboxylic acid groups play crucial roles in these interactions, facilitating binding and catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-hydroxy-4-methylpentanoic acid
- 3-hydroxy-4,4-dimethylhexanoic acid
- 3-hydroxy-4,4-dimethylbutanoic acid
Uniqueness
(3S)-3-hydroxy-4,4-dimethylpentanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of two methyl groups at the fourth carbon enhances its steric hindrance and influences its reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C7H14O3 |
|---|---|
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
(3S)-3-hydroxy-4,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H14O3/c1-7(2,3)5(8)4-6(9)10/h5,8H,4H2,1-3H3,(H,9,10)/t5-/m0/s1 |
Clé InChI |
UMVNKAKAHIUGIE-YFKPBYRVSA-N |
SMILES isomérique |
CC(C)(C)[C@H](CC(=O)O)O |
SMILES canonique |
CC(C)(C)C(CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(3-Bromo-2-pyridinyl)methyl]piperazine](/img/structure/B13536195.png)





![2-[2-(3-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13536228.png)



